3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile
CAS No.: 1415393-24-6
Cat. No.: VC15886838
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1415393-24-6 |
---|---|
Molecular Formula | C18H14N2O2 |
Molecular Weight | 290.3 g/mol |
IUPAC Name | 3-oxo-3-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile |
Standard InChI | InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-10-14(6-7-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2 |
Standard InChI Key | PNKPBYZCKOHSDM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Indole backbone: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
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Benzyloxy substituent: A benzyl ether group (-OCHCH) attached at the 6-position of the indole.
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Cyanoacetyl group: A ketone-linked nitrile (-CO-CN) at the 3-position of the indole.
The SMILES notation precisely encodes this arrangement . A comparative analysis with its structural isomer, 3-(4-(benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile (CAS 1415393-23-5), reveals that positional isomerism significantly alters physicochemical properties and reactivity .
Table 1: Key Identifiers of 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile
Property | Value | Source |
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CAS Registry Number | 1415393-24-6 | |
Molecular Formula | ||
Molecular Weight | 290.3 g/mol | |
SMILES | N#CCC(=O)c1c[nH]c2cc(OCc3ccccc3)ccc12 |
Synthesis and Characterization
Synthetic Pathways
While explicit details of the compound’s synthesis remain proprietary, analogous indole derivatives are typically synthesized via:
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Friedel-Crafts Acylation: Introducing the cyanoacetyl group to the indole’s 3-position.
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Etherification: Installing the benzyloxy group at the 6-position using benzyl bromide under basic conditions .
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Protection-Deprotection Strategies: Shielding reactive sites (e.g., NH of indole) during synthesis.
Notably, the Ambeed synthesis path for the 4-benzyloxy isomer (CAS 1415393-23-5) involves inert gas handling and moisture protection, suggesting similar precautions apply to the 6-isomer .
Analytical Data
Reported characterization data are sparse, but standard techniques would include:
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NMR Spectroscopy: and NMR to confirm substitution patterns.
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Mass Spectrometry: ESI-MS to verify molecular ion peaks at m/z 290.3 .
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Chromatography: HPLC for purity assessment (≥95% purity cited for related compounds) .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Moisture Sensitivity: The nitrile group may hydrolyze to amides or carboxylic acids in aqueous environments .
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Photodegradation: Benzyl ethers are prone to UV-induced cleavage, necessitating storage in amber containers .
Table 2: Hazard Codes and Precautionary Measures
Hazard Code | Risk Phrase | Precautionary Measure (P-Code) |
---|---|---|
H315 | Causes skin irritation | P280 (Wear protective gloves) |
H319 | Causes serious eye irritation | P305+P351+P338 (Eye rinse protocol) |
H400 | Very toxic to aquatic life | P273 (Avoid environmental release) |
Applications and Research Significance
Materials Science
The planar indole core and electron-withdrawing nitrile group suggest utility in:
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Organic Semiconductors: As a π-conjugated building block for electron-transport layers.
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Coordination Chemistry: Metal-organic frameworks (MOFs) via nitrile-metal interactions.
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